2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C19H21N5O2. This compound is part of the quinazolinone family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one typically involves the condensation of 8-ethoxy-4-methylquinazolin-2-amine with 5,6-dimethylpyrimidin-4(3H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazolinone ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
Scientific Research Applications
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-methylquinazolin-4(3H)-one: Known for its photo-disruptive properties.
6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one: Studied for its antimicrobial activity
Uniqueness
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one stands out due to its unique combination of the quinazolinone and pyrimidinone moieties, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H19N5O2/c1-5-24-13-8-6-7-12-11(4)19-16(20-14(12)13)22-17-18-10(3)9(2)15(23)21-17/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23) |
InChI Key |
AQDXGUZVIVAYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=C(C(=O)N3)C)C)C |
Origin of Product |
United States |
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